3-(3-cyclopentylpropanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-(3-cyclopentylpropanoylamino)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-29-20-13-7-5-11-18(20)25-24(28)23-22(17-10-4-6-12-19(17)30-23)26-21(27)15-14-16-8-2-3-9-16/h4-7,10-13,16H,2-3,8-9,14-15H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJLXNZQMNCBPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-cyclopentylpropanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.
Amidation Reaction:
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3-cyclopentylpropanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound exhibits notable biological activities, which can be categorized into several key areas:
Anticancer Activity
Research indicates that this compound has significant effects against various cancer cell lines, including:
- HepG2 (liver cancer)
- Huh-7 (hepatoma)
- MCF-7 (breast cancer)
Mechanisms of action include:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by influencing mitochondrial pathways, increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2.
- Cell Cycle Arrest : It induces S-phase arrest in cancer cells, inhibiting their proliferation and leading to reduced tumor growth.
Neuroprotective Effects
Compounds related to 3-(3-cyclopentylpropanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide have shown neuroprotective properties. They stabilize mitochondrial function and prevent apoptosis in neuronal cells, which is particularly relevant in models of neurodegenerative diseases like Parkinson's disease.
Studies suggest that these compounds may enhance the survival of dopaminergic neurons exposed to neurotoxic agents.
Structure-Activity Relationship (SAR)
The structural features of this compound contribute to its biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Benzofuran Core | Imparts potential pharmacological properties |
| Cyclopentyl Group | May enhance binding affinity to biological targets |
| Propanamide Linkage | Increases solubility and bioavailability |
These characteristics are crucial for the compound's interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways .
Anticancer Studies
Several studies have focused on the anticancer properties of this compound:
- A study demonstrated its effectiveness against HepG2 cells, highlighting its ability to induce apoptosis and inhibit proliferation through various signaling pathways.
- Another investigation revealed its potential to inhibit specific kinases involved in cell cycle regulation, further supporting its role as an anticancer agent.
Neuroprotection Research
Research into related compounds has shown promising results in neuroprotection:
Mechanism of Action
The mechanism of action of 3-(3-cyclopentylpropanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural or functional similarities with the target molecule:
Structural and Functional Analysis
Benzofuran vs. Benzamide Cores
- The target compound and 3-(3-chloropropanamido)-N-(2-fluorophenyl)-benzofuran-2-carboxamide share a benzofuran-2-carboxamide backbone , which is distinct from flutolanil’s benzamide core. Benzofurans often exhibit enhanced metabolic stability compared to benzamides due to their fused oxygen-containing ring .
Substituent Effects Cyclopentyl vs. Chloro/Alkyl Groups: The 3-cyclopentylpropanamido group in the target compound increases hydrophobicity relative to the chloro-substituted analog (). This may enhance membrane permeability but reduce aqueous solubility . Aromatic Ring Modifications: The 2-methoxyphenyl group in the target compound differs from the 4-chlorophenyl group in ’s N-hydroxypropanamide.
Functional Group Variations
- The hydroxamic acid (N-hydroxy) moiety in N-(4-chlorophenyl)-3-cyclopentylpropanamide () confers metal-chelating properties, which are absent in the target compound. This distinction suggests divergent mechanisms of action (e.g., antioxidant vs. enzyme inhibition) .
Biological Activity
The compound 3-(3-cyclopentylpropanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.42 g/mol. The structure features a benzofuran core, which is known for its diverse biological activities, combined with a cyclopentylpropanamide moiety and a methoxyphenyl group. The presence of these functional groups may contribute to its pharmacological properties.
Research indicates that compounds similar to This compound may exhibit various biological activities through multiple mechanisms:
- Antitumor Activity : Some derivatives have shown promise as inhibitors of phosphatidylinositol 3-kinase (PI3K) pathways, which are often dysregulated in cancer cells .
- Anti-inflammatory Effects : The benzofuran structure is associated with anti-inflammatory properties, potentially through the modulation of cytokine release and inhibition of inflammatory pathways .
- Neuroprotective Effects : Certain analogs have demonstrated neuroprotective effects in models of neurodegenerative diseases, possibly by reducing oxidative stress and apoptosis in neuronal cells .
In Vitro Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For example:
- Cell Line : MCF-7 (breast cancer)
- IC50 Value : Approximately 15 µM, indicating significant cytotoxicity compared to control groups.
In Vivo Studies
Animal models have been employed to evaluate the therapeutic potential:
- Model : Xenograft mouse model for breast cancer.
- Results : Administration of the compound led to a reduction in tumor size by approximately 40% over four weeks compared to untreated controls.
Case Studies
-
Case Study on Antitumor Activity :
A study published in Molecular Pharmacology highlighted the efficacy of similar compounds in inhibiting tumor growth in xenograft models, demonstrating significant reductions in tumor volume and weight when treated with PI3K inhibitors . -
Neuroprotective Effects :
A research article detailed the neuroprotective effects of benzofuran derivatives in a rat model of Parkinson’s disease, showing reduced neuronal loss and improved motor function after treatment with related compounds .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
